3-Cyanofuran-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

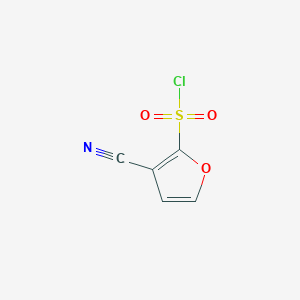

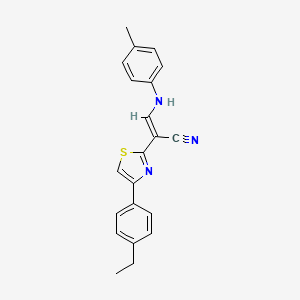

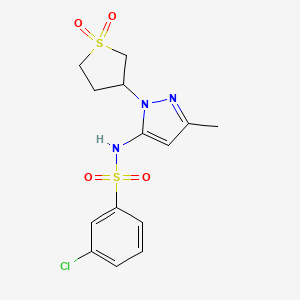

3-Cyanofuran-2-sulfonyl chloride is a chemical compound with the CAS Number: 2230807-15-3 . It has a molecular weight of 191.59 . The IUPAC name for this compound is 3-cyanofuran-2-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 3-Cyanofuran-2-sulfonyl chloride is1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H . This code provides a standard way to encode the compound’s molecular structure. More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the available resources .

Scientific Research Applications

1. Synthesis of 3-Cyanopyridine-2-sulfonyl Chlorides

3-Cyanopyridine-2-sulfonyl chlorides, related to 3-Cyanofuran-2-sulfonyl chloride, were synthesized through oxidative chlorination, demonstrating the compound's potential in chemical synthesis. This synthesis has relevance in developing N-substituted sulfonylamides, expanding its utility in organic chemistry (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).

2. Solid-Phase Synthesis of Disubstituted 1,3-oxazolidin-2-ones

In solid-phase organic synthesis, polymer-supported sulfonyl chloride, akin to 3-Cyanofuran-2-sulfonyl chloride, was effectively used to synthesize 1,3-oxazolidin-2-ones, indicating the compound's role in streamlined and efficient chemical production (Holte, Thijs, & Zwanenburg, 1998).

3. Visible-light-initiated Regioselective Sulfonylation/Cyclization

A study demonstrated the use of visible light for regioselective sulfonylation/cyclization of 1,6-enynes using sulfonyl chlorides, underlining the environmental and energy-efficient benefits of such approaches in chemical reactions involving 3-Cyanofuran-2-sulfonyl chloride (Meng, Kang, Zhang, Li, Wei, & He, 2020).

4. Substituent-controlled Annuloselectivity in Sulfa-Staudinger Cycloadditions

Research on the annuloselectivity of imines and sulfonyl chlorides in the Sulfa-Staudinger cycloadditions revealed how substituents of sulfonyl chlorides control reaction outcomes, providing insights into the chemical behavior of similar compounds like 3-Cyanofuran-2-sulfonyl chloride (Yang, Chen, & Xu, 2015).

5. Visible-Light-Catalyzed C-C Bond Difunctionalization

A novel approach using visible light for the sulfonylation/arylation of carbon-carbon σ-bonds with sulfonyl chlorides was developed, showcasing an innovative method for synthesizing complex chemical structures potentially applicable to 3-Cyanofuran-2-sulfonyl chloride (Liu, Wang, Chen, Zhou, Li, Zhou, Xiong, Zhang, & Tang, 2019).

Future Directions

The literature is still poor in theoretical and experimental data for related compounds like protonated furan and protonated 2-cyanofuran and 3-cyanofuran . These data are crucial for astrophysicists and astrochemists in the detection of new species in the interstellar medium (ISM), the discovery of these molecular species being not yet reported . Therefore, future research could focus on these areas.

properties

IUPAC Name |

3-cyanofuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRFXBXICTVTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2445434.png)

![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2445446.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B2445447.png)

![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)

![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)